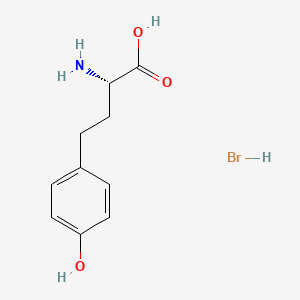

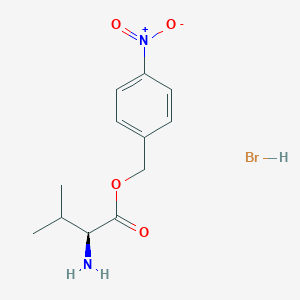

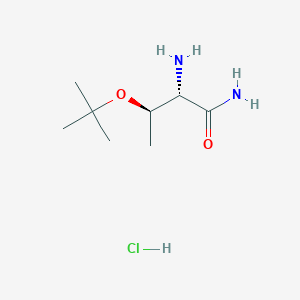

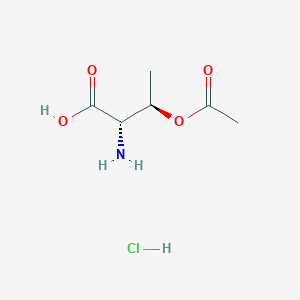

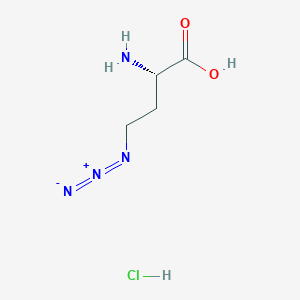

(S)-2-Amino-4-azidobutanoic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Azidohomoalanine (hydrochloride) is an unnatural amino acid analog of methionine that contains an azido moietyIt is particularly valuable in the field of chemical biology and biotechnology for labeling proteins at specific positions without affecting their biological function .

作用机制

L-叠氮高丙氨酸 (盐酸盐) 通过取代蛋氨酸被掺入蛋白质中发挥作用。这种掺入是由蛋氨酰-tRNA 合成酶促进的,它将 L-叠氮高丙氨酸识别为底物。 一旦被掺入,叠氮基团就可以进行生物正交反应,使蛋白质能够进行特异性修饰 .

生化分析

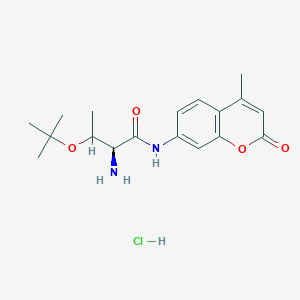

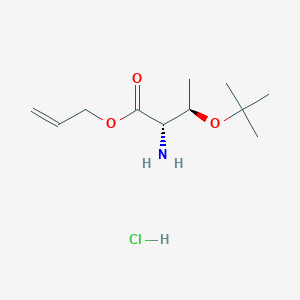

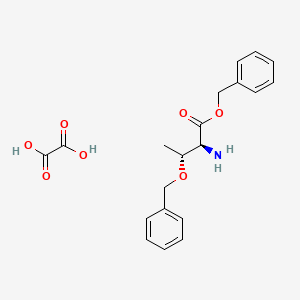

Biochemical Properties

L-Azidohomoalanine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The azide group in L-Azidohomoalanine hydrochloride can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Cellular Effects

The effects of L-Azidohomoalanine hydrochloride on various types of cells and cellular processes are diverse. It influences cell function by being incorporated into proteins during active protein synthesis . This incorporation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of L-Azidohomoalanine hydrochloride is primarily through its interactions at the molecular level. It exerts its effects by binding to biomolecules, potentially influencing enzyme activity and altering gene expression. The azide group in L-Azidohomoalanine hydrochloride allows it to participate in click chemistry reactions, enabling it to bind to molecules containing Alkyne, DBCO, or BCN groups .

准备方法

合成路线和反应条件

L-叠氮高丙氨酸 (盐酸盐) 的合成通常涉及几个步骤:

羧酸还原: 起始原料,N-Boc-O-Bn-L-天冬氨酸,经还原反应生成相应的醇。

羟基甲磺酰化: 羟基随后被转化为甲磺酸酯。

甲磺酸酯被叠氮化钠取代: 甲磺酸酯被叠氮化钠取代,引入叠氮基团。

双去保护 (小规模): 除去保护基团得到 L-叠氮高丙氨酸。

苄酯和 Boc 基团的去保护 (大规模): 对于大规模生产,苄酯和 Boc 基团在不同的步骤中被除去.

工业生产方法

L-叠氮高丙氨酸 (盐酸盐) 的工业生产遵循类似的合成路线,但针对可扩展性和成本效益进行了优化。 反应通常在大型反应器中进行,精确控制反应条件,以确保高产率和纯度 .

化学反应分析

L-叠氮高丙氨酸 (盐酸盐) 会发生多种类型的化学反应:

点击化学: 它参与含有炔基的分子与铜催化的叠氮-炔环加成 (CuAAC) 反应。

应变促进的炔烃-叠氮环加成 (SPAAC): 它还可以与含有应变环炔烃(例如 DBCO 或 BCN 基团)的分子发生 SPAAC 反应.

常用试剂和条件

铜催化的叠氮-炔环加成 (CuAAC): 需要铜(I) 催化剂和含有炔烃的分子。

应变促进的炔烃-叠氮环加成 (SPAAC): 利用应变环炔烃,例如 DBCO 或 BCN,不需要催化剂.

主要产物

科学研究应用

L-叠氮高丙氨酸 (盐酸盐) 在科学研究中有着广泛的应用:

蛋白质标记: 它在从头蛋白质合成过程中被掺入蛋白质中,使蛋白质能够用成像剂、亲和标签或其他功能基团进行特异性标记

生物正交化学: 用于生物正交反应,将功能基团引入生物分子,而不干扰其天然功能.

药物开发: 用于合成 PROTAC 分子,用于靶向蛋白降解.

分子探针: 由于叠氮基团的独特性质,它可以用作红外探针.

相似化合物的比较

L-叠氮高丙氨酸 (盐酸盐) 在叠氮氨基酸中是独特的,因为它具有高效率地掺入蛋白质的能力,以及在生物正交化学中的多功能性。类似的化合物包括:

L-叠氮丙氨酸: 与 L-叠氮高丙氨酸相比,蛋白质掺入效率较低.

L-叠氮正缬氨酸: 效率也较低,而且不太常用.

属性

IUPAC Name |

(2S)-2-amino-4-azidobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHYJRIDKLZZEO-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942518-29-8 |

Source

|

| Record name | Butanoic acid, 2-amino-4-azido-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。